molecular formula C8H18O B586344 6-Methylheptanol-d7 CAS No. 1795025-53-4

6-Methylheptanol-d7

Cat. No. B586344
CAS RN: 1795025-53-4
M. Wt: 137.274
InChI Key: BWDBEAQIHAEVLV-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylheptanol-d7, also known as 6-Methyl-1-heptanol-d7, is a labelled version of 6-Methylheptanol . It has a molecular formula of C8H11D7O and a molecular weight of 137.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Methylheptanol-d7 consists of a chain of eight carbon atoms, with one of the carbon atoms connected to a hydroxyl group (OH) and three hydrogen atoms replaced by deuterium (D) in the methyl group . The InChI representation of the molecule is InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D .


Physical And Chemical Properties Analysis

6-Methylheptanol-d7 has a molecular weight of 137.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety and Hazards

While specific safety and hazard information for 6-Methylheptanol-d7 was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDBEAQIHAEVLV-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCCCCO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylheptanol-d7

Synthesis routes and methods I

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.